3,4,4'-Tribromobiphenyl
Overview
Description
3,4,4’-Tribromobiphenyl is an organic compound belonging to the class of polybrominated biphenyls. It is characterized by the presence of three bromine atoms attached to a biphenyl structure. This compound is known for its use as a flame retardant and has been studied for its environmental and biological impacts due to its persistence and toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4’-Tribromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired positions on the biphenyl ring .
Industrial Production Methods: Industrial production of 3,4,4’-Tribromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of bromine and a catalyst in a controlled environment to achieve high yields and purity. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3,4,4’-Tribromobiphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of biphenyl or partially brominated biphenyls.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include hydroxylated biphenyls or aminated biphenyls.
Oxidation Reactions: Products include biphenyl carboxylic acids or quinones.
Reduction Reactions: Products include biphenyl or partially brominated biphenyls.
Scientific Research Applications
3,4,4’-Tribromobiphenyl has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound to study the effects of bromination on the properties of biphenyls.
Biology: Research has focused on its impact on enzyme induction and its role as an environmental pollutant.
Medicine: Studies have explored its potential toxicological effects and its interaction with biological systems.
Industry: It is used as a flame retardant in various materials, including plastics and textiles
Mechanism of Action
The mechanism of action of 3,4,4’-Tribromobiphenyl involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of genes involved in xenobiotic metabolism, such as the CYP1A1 gene. This leads to the induction of phase I and phase II enzymes, which are responsible for the metabolism and detoxification of various xenobiotics .
Comparison with Similar Compounds
3,4,5-Tribromobiphenyl: Similar in structure but with bromine atoms at different positions.
4,4’-Dibromobiphenyl: Contains two bromine atoms at the para positions.
2,4,5-Tribromobiphenyl: Another isomer with bromine atoms at different positions.
Uniqueness: 3,4,4’-Tribromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. The presence of bromine atoms at the 3, 4, and 4’ positions makes it distinct from other isomers and affects its interaction with biological systems and its environmental persistence.
Properties
IUPAC Name |
1,2-dibromo-4-(4-bromophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQYWRHKDIPDTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216951 | |
Record name | 1,1'-Biphenyl, 3,4,4'-tribromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90216951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6683-35-8 | |
Record name | 3,4,4'-Tribromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006683358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 3,4,4'-tribromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90216951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,4'-TRIBROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3AF81A270 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.